molecular formula C13H20N2O B3067976 (s)-2-Amino-n-benzyl-3,3-dimethylbutanamide CAS No. 207121-91-3

(s)-2-Amino-n-benzyl-3,3-dimethylbutanamide

Cat. No.: B3067976
CAS No.: 207121-91-3
M. Wt: 220.31 g/mol
InChI Key: VCKOJWNPRZBZKV-LLVKDONJSA-N
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Description

(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide is a chiral primary amino acid derivative (PAAD) of significant interest in medicinal chemistry and neuroscience research. This compound is characterized by a stereospecific (S)-configuration at the C2 carbon, a 3,3-dimethylbutanamide scaffold, and an N-benzyl substituent. Its core structure is closely related to a class of compounds known as Primary Amino Acid Derivatives (PAADs), which have demonstrated potent anticonvulsant activities in the maximal electroshock seizure (MES) animal model, a standard test for identifying potential antiepileptic drugs . The specific structural features of this compound, particularly the branched hydrocarbon moiety at the C(2)-center and the N'-benzylamide unit, are critical for its biological profile and have been shown to confer a distinct structure-activity relationship (SAR) compared to other related compound classes . The primary research value of this compound lies in its application as a key investigational compound for studying novel mechanisms of action in the field of anticonvulsant development. Research indicates that C(2)-hydrocarbon PAADs like this one represent a novel class of anticonvulsants with considerable structural latitude, functioning through mechanism(s) that appear to differ from their N-acetylated analogs (Functionalized Amino Acids, or FAAs) . This makes it a valuable tool for neuroscientists and medicinal chemists aiming to explore new pathways for addressing neuronal hyperexcitability and for designing new therapeutic candidates with potentially improved efficacy and reduced toxicity. The compound is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-amino-N-benzyl-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKOJWNPRZBZKV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and benzylamine.

    Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of benzylamine to form the amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide 207121-91-3 C₁₃H₂₀N₂O 220.31 N-benzyl, S-configuration
(2R)-Enantiomer 268556-62-3 C₁₃H₂₀N₂O 220.31 N-benzyl, R-configuration
(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-yl)butanamide 1401668-68-5 C₁₂H₁₈N₃O 220.30 Pyridin-2-ylmethyl, N-methyl
N1-(tert-butyl)-2-bromo-3,3-dimethylbutanamide 14387-96-3 C₁₀H₂₀BrNO 250.18 tert-butyl, bromo substituent
2-Amino-2,3-dimethylbutanamide N/A C₆H₁₂N₂O 128.17 No benzyl group, racemic mixture

Key Observations :

  • Stereochemistry : The (S)-enantiomer (CAS: 207121-91-3) and its (R)-counterpart (CAS: 268556-62-3) exhibit distinct stereochemical profiles, impacting their interactions in chiral environments .
  • Substituent Effects : Replacing the benzyl group with pyridinyl (e.g., 1401668-68-5) or tert-butyl (e.g., 14387-96-3) alters electronic and steric properties, affecting solubility and reactivity .
  • Backbone Simplicity: 2-Amino-2,3-dimethylbutanamide lacks the benzyl group and is used as a herbicide intermediate, highlighting the role of substituents in determining applications .

Key Findings :

  • Antimicrobial Potential: Neamine derivatives incorporating 3-oxobutanamido groups suggest that the dimethylbutanamide scaffold may enhance binding to bacterial targets .

Biological Activity

(S)-2-Amino-n-benzyl-3,3-dimethylbutanamide, commonly referred to as (S)-DBA, is a chiral compound belonging to the class of phenethylamine derivatives. Its unique structural features contribute to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 220.31 g/mol
  • Structure : The compound features an amino group, a benzyl group, and a dimethylbutanamide backbone. Its chiral center is crucial for its biological activity.

Biological Activities

(S)-DBA has been investigated for various biological activities, including:

  • Antioxidant Properties : Exhibits the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticonvulsant Activity : Research indicates that compounds structurally related to (S)-DBA exhibit anticonvulsant properties. For example, modifications in the structure of related amides have shown varying degrees of effectiveness in seizure models .

Structure-Activity Relationship (SAR)

The biological activity of (S)-DBA is influenced by its structural components. The following table summarizes key findings from SAR studies:

CompoundStructural FeaturesBiological ActivityNotes
(S)-DBAChiral amide with benzyl groupAntioxidant, anti-inflammatory, anticonvulsantSignificant activity attributed to stereochemistry
(R)-N′-benzyl 2-amino-3-methylbutanamideSimilar structure but different stereochemistryModerate anticonvulsant activityLower efficacy compared to (S)-DBA
N-benzyl-3,3-dimethylbutanamideLacks chiralityLimited biological activityLess potent due to absence of chiral center

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that (S)-DBA effectively scavenged free radicals in vitro, leading to reduced cellular damage in oxidative stress models. This property may have implications for neuroprotection and longevity.
  • Anti-inflammatory Mechanism : In vivo studies showed that (S)-DBA administration resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.
  • Anticonvulsant Efficacy : Research on structurally related compounds indicated that modifications at the benzyl position significantly altered anticonvulsant activity. For instance, the introduction of specific substituents enhanced efficacy in seizure models, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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